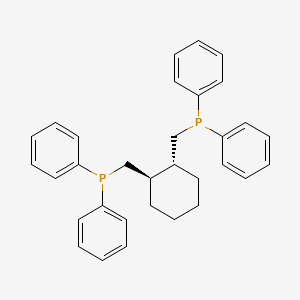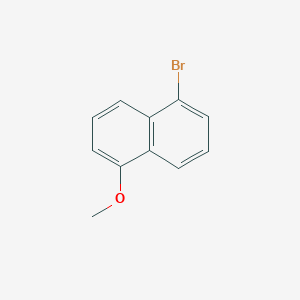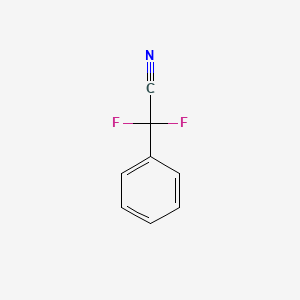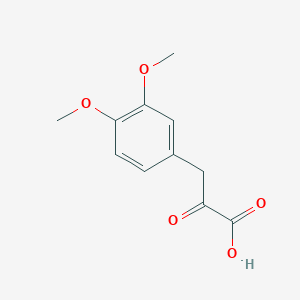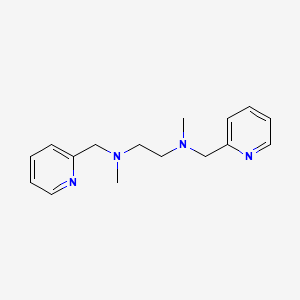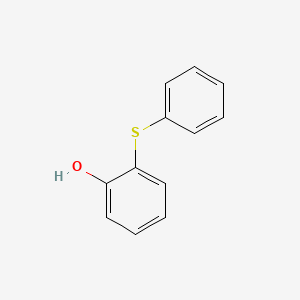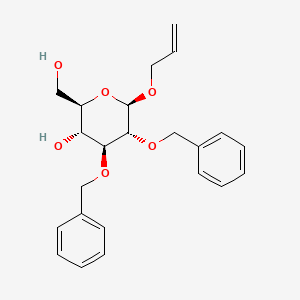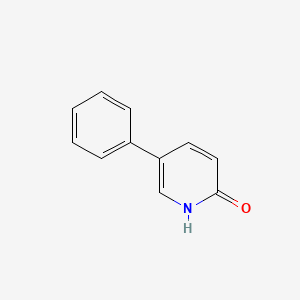
5-Phenylpyridin-2-ol
Descripción general
Descripción
5-Phenylpyridin-2-ol is a compound with the molecular formula C11H9NO and a molecular weight of 171.2 . It is also known by its IUPAC name, 5-phenyl-2-pyridinol . The compound is typically stored in a dry room at room temperature .
Molecular Structure Analysis
The InChI code for 5-Phenylpyridin-2-ol is 1S/C11H9NO/c13-11-7-6-10(8-12-11)9-4-2-1-3-5-9/h1-8H,(H,12,13) . This code provides a detailed description of the molecule’s structure. For a more detailed analysis, tools like PyMOL can be used to visualize and analyze the molecular structure .Physical And Chemical Properties Analysis
5-Phenylpyridin-2-ol is a solid at room temperature . For a more comprehensive analysis of its physical and chemical properties, techniques such as voltammetry and in situ spectroelectrochemistry could be used .Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
5-Phenylpyridin-2-ol has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have shown promising anti-fibrotic activities . These compounds have been evaluated against immortalized rat hepatic stellate cells (HSC-T6), and some of them have presented better anti-fibrotic activities than Pirfenidone and Bipy55′DC . The study showed that these compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Drug Discovery
5-Phenylpyridin-2-ol serves as a versatile building block for the synthesis of various organic molecules. This property makes it a valuable compound in drug discovery, enabling advancements in this field.
Material Science
In addition to its applications in medicinal chemistry, 5-Phenylpyridin-2-ol is also used in material science. Its ability to form various organic molecules contributes to the development of new materials.
Synthesis of Heterocyclic Compounds
The pyrimidine moiety, which can be synthesized using 5-Phenylpyridin-2-ol, is a privileged structure in medicinal chemistry . Compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .
Anti-Microbial Activity
Pyrimidine derivatives, which can be synthesized from 5-Phenylpyridin-2-ol, are known to have antimicrobial properties . This makes 5-Phenylpyridin-2-ol a valuable compound in the development of new antimicrobial drugs .
Anti-Tumor Activity
Pyrimidine derivatives, synthesized from 5-Phenylpyridin-2-ol, are also known to have antitumor properties . This suggests that 5-Phenylpyridin-2-ol could be used in the development of potential antitumor drugs .
Safety and Hazards
Propiedades
IUPAC Name |
5-phenyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-7-6-10(8-12-11)9-4-2-1-3-5-9/h1-8H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFAQYWIBBVEBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434830 | |
| Record name | 2-Hydroxy-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylpyridin-2-ol | |
CAS RN |
76053-45-7 | |
| Record name | 2-Hydroxy-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


